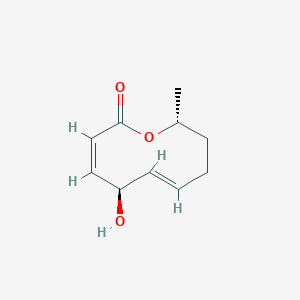
Modiolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Modiolide B is a natural product found in Paraphaeosphaeria with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Modiolide B
This compound is a 10-membered macrolide compound isolated from the marine-derived fungus Paraphaeosphaeria sp. This compound, along with its analog Modiolide A, has garnered attention for its potential biological activities, including antimicrobial and cytotoxic properties. The exploration of its applications in scientific research is crucial for understanding its therapeutic potential.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogenic microorganisms. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the field of infectious diseases.
Case Study: Antimicrobial Efficacy
A study conducted by Fun et al. (2023) evaluated the antimicrobial activity of this compound against several pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
- MRSA : MIC = 6.25 µg/mL
- E. coli : MIC = 50 µg/mL
These results suggest that this compound could be a promising lead compound for developing new antimicrobial agents.
Cytotoxic Activity
In addition to its antimicrobial effects, this compound has shown potential cytotoxicity against cancer cell lines. Research indicates that it may inhibit the growth of specific cancer cells, providing a foundation for further studies in cancer therapeutics.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines, employing the MTT assay to determine cell viability. The findings were as follows:
- T47D Cell Line : IC₅₀ = 7 µM
- A549 Cell Line : IC₅₀ = 10 µM
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Table 2: Proposed Mechanisms of Action for this compound
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Induces programmed cell death in cancer cells |
| Cell Wall Synthesis Inhibition | Disrupts bacterial cell wall formation |
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(2R,5E,7R,8Z)-7-hydroxy-2-methyl-2,3,4,7-tetrahydrooxecin-10-one |
InChI |
InChI=1S/C10H14O3/c1-8-4-2-3-5-9(11)6-7-10(12)13-8/h3,5-9,11H,2,4H2,1H3/b5-3+,7-6-/t8-,9-/m1/s1 |
InChI-Schlüssel |
DNUDFISZTSNQPJ-ZWPSSFCZSA-N |
Isomerische SMILES |
C[C@@H]1CC/C=C/[C@H](/C=C\C(=O)O1)O |
Kanonische SMILES |
CC1CCC=CC(C=CC(=O)O1)O |
Synonyme |
modiolide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















